Clemizole

Beschreibung

CLEMIZOLE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

was heading 1966-94 (see under BENZIMIDAZOLES 1966-90); use BENZIMIDAZOLES to search CLEMIZOLE 1966-94; a histamine H1- blocker used to treat allergies

See also: Clemizole Hydrochloride (active moiety of); Clemizole Undecylate (active moiety of); Clemizole Sulfate (active moiety of).

Eigenschaften

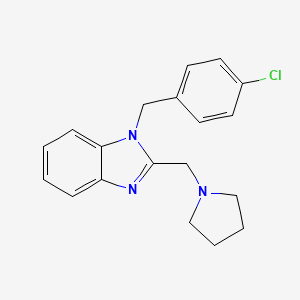

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXAEXPPLWQRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046939 | |

| Record name | Clemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442-52-4 | |

| Record name | Clemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clemizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97CB3796L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clemizole's Antiviral Campaign Against HCV: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the antiviral activity of Clemizole against the Hepatitis C Virus (HCV). Clemizole, a first-generation antihistamine, has been identified as a moderate inhibitor of HCV replication. Its unique mechanism of action, targeting the viral non-structural protein 4B (NS4B), presents a compelling case for its consideration in combination therapies. This document synthesizes the available quantitative data, details the experimental protocols used to ascertain its efficacy, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy and cellular toxicity of Clemizole have been quantified in several studies. The key parameters are the half-maximal effective concentration (EC50), which indicates the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile for the compound.

| Compound | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Clemizole | 2a (J6/JFH) | Luciferase reporter-linked HCV replication | 8 | 35 ± 0.5 | 4.38 | |

| Clemizole | Not Specified | HCV RNA replication in cell culture | ~8 | No measurable toxicity at effective concentrations | Not specified |

Mechanism of Action: Targeting the NS4B Protein

Clemizole's antiviral activity stems from its ability to inhibit the function of the HCV non-structural protein 4B (NS4B). NS4B is a crucial component of the viral replication machinery, playing a key role in the formation of the membranous web, the site of HCV RNA replication. Specifically, Clemizole has been shown to disrupt the binding of NS4B to the 3'-terminus of the negative-strand HCV RNA. This interaction is essential for the initiation of viral genome replication. By interfering with this binding, Clemizole effectively halts the viral life cycle at the replication stage.

The following diagram illustrates the HCV life cycle and highlights the step inhibited by Clemizole.

Synergistic Effects in Combination Therapy

A significant finding is the synergistic antiviral effect of Clemizole when used in combination with other classes of anti-HCV agents. Studies have demonstrated that Clemizole exhibits high synergy with HCV protease inhibitors such as SCH503034 (Boceprevir) and VX950 (Telaprevir). This synergistic interaction leads to a greater reduction in viral replication than the additive effect of the individual drugs. In contrast, its combination with interferon, ribavirin, or HCV polymerase inhibitors resulted in an additive effect.

Importantly, the combination of Clemizole with protease inhibitors did not increase host cell toxicity. Furthermore, this combination therapy was shown to decrease the frequency of resistant mutant emergence compared to treatment with either drug alone. No cross-resistance was observed between Clemizole and the protease inhibitor SCH503034. These findings strongly support the potential inclusion of Clemizole or its derivatives in future anti-HCV drug cocktails.

Experimental Protocols

The antiviral activity of Clemizole against HCV has been primarily evaluated using HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh7.5) that harbor autonomously replicating subgenomic or full-length HCV RNA.

HCV Replicon Assay with Luciferase Reporter

A common method to quantify HCV replication is the use of a replicon containing a reporter gene, such as luciferase.

Objective: To determine the effect of a compound on HCV RNA replication by measuring the activity of a reporter enzyme.

Methodology:

-

Cell Culture: Human hepatoma Huh7.5 cells are cultured in appropriate media.

-

Electroporation: The cells are electroporated with in vitro transcribed full-length or subgenomic HCV RNA that contains a luciferase reporter gene.

-

Compound Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., Clemizole).

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and reporter protein expression.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

The following diagram outlines the workflow of a typical HCV replicon assay.

Clemizole: A Technical History of a First-Generation H1 Antihistamine

Clemizole , a first-generation H1 antihistamine, emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical guide provides an in-depth exploration of its history, from its chemical synthesis and pharmacological evaluation to its clinical applications and subsequent repurposing.

Introduction

First described in the scientific literature in 1952, clemizole belongs to the benzimidazole class of compounds.[1] Marketed under brand names such as Allercur and Histacur, it was utilized for its antihistaminic and antipruritic properties in the treatment of allergies and itchy skin conditions.[1] As a first-generation antihistamine, its clinical use was often accompanied by sedative effects, a characteristic shared by other drugs in its class due to their ability to cross the blood-brain barrier.[2] While no longer marketed for its original indications, clemizole has garnered renewed interest in recent years for its potential in novel therapeutic areas, including epilepsy and viral infections.[1][3]

Chemical Synthesis

The synthesis of clemizole involves a multi-step process starting from o-phenylenediamine. The general synthetic route is outlined below.

Detailed Synthesis Protocol

The synthesis of the benzimidazole core is a well-established chemical transformation. A typical procedure for the synthesis of a benzimidazole derivative from o-phenylenediamine is as follows:

-

Step 1: Cyclization to form the Benzimidazole Ring. o-Phenylenediamine is reacted with an appropriate carboxylic acid, in this case, a derivative that will lead to the desired substituent at the 2-position. For clemizole, this involves a reaction that ultimately places a chloromethyl group at this position. The reaction is typically heated to drive the cyclization and dehydration.[4][5]

-

Step 2: Alkylation of the Benzimidazole Core. The resulting 2-substituted benzimidazole is then alkylated to introduce the final substituents. This step is crucial for defining the specific properties of the final compound.

Mechanism of Action as an H1 Antihistamine

Clemizole functions as an inverse agonist at the histamine H1 receptor.[6] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Clemizole, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

Pharmacological Evaluation

The antihistaminic properties of clemizole were characterized using a variety of in vitro and in vivo experimental models that were standard for the time.

Quantitative Data

| Antihistamine | H1 Receptor Affinity (Ki in nM) |

| Desloratadine | 0.4 |

| Levocetirizine | 3 |

| Fexofenadine | 10 |

| Clemizole | High Affinity (99% inhibition at tested concentration) [7] |

Table 1: H1 Receptor Binding Affinities.

Key Experimental Protocols

The following are detailed descriptions of the types of experiments that would have been used to characterize the H1 antihistamine activity of clemizole.

This classic bioassay was a cornerstone of early antihistamine research.

-

Objective: To determine the ability of a compound to antagonize histamine-induced smooth muscle contraction.

-

Methodology:

-

A section of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C with aeration.[8]

-

One end of the tissue is fixed, and the other is attached to an isotonic transducer to record contractions on a kymograph.

-

A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

-

The tissue is then incubated with varying concentrations of clemizole for a set period.

-

The histamine concentration-response curve is re-established in the presence of clemizole.

-

A rightward shift in the histamine dose-response curve indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.[9][10]

-

This in vivo model assesses the protective effect of an antihistamine against a systemic allergic-like reaction.

-

Objective: To evaluate the ability of a compound to protect against histamine-induced bronchoconstriction.

-

Methodology:

-

Guinea pigs are pre-treated with an oral or intraperitoneal dose of clemizole or a vehicle control.

-

After a specific time, the animals are placed in a chamber and exposed to an aerosol of a histamine solution.[11]

-

The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.

-

A significant increase in the time to dyspnea in the clemizole-treated group compared to the control group indicates a protective effect. The dose required to produce a 50% protective effect (ED50) can be calculated.[12]

-

This human or animal model is used to assess the local antihistaminic effect of a drug.

-

Objective: To measure the suppression of histamine-induced wheal (swelling) and flare (redness) by an antihistamine.

-

Methodology:

-

Subjects are administered a single dose of clemizole or placebo.

-

At various time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[13]

-

The areas of the resulting wheal and flare are traced or measured at a set time after injection (e.g., 15 minutes).

-

The percentage of inhibition of the wheal and flare areas by clemizole compared to placebo is calculated to determine the drug's efficacy and duration of action.[14][15]

-

Pharmacokinetics and Clinical Use

As a first-generation antihistamine, clemizole's pharmacokinetic profile was not as extensively studied as that of modern drugs.[16] However, it is known to have a plasma half-life of approximately 3.4 hours in humans.[7][17] Its use in treating allergic rhinitis and pruritus was documented in the 1960s.[1] The typical adverse effects of first-generation antihistamines, such as sedation, are attributed to their ability to cross the blood-brain barrier and interact with central H1 receptors.[2]

Repurposing and Modern Research

In recent years, clemizole has been identified in high-throughput screening studies for new therapeutic applications. It has shown potential as an anticonvulsant for the treatment of Dravet syndrome, a severe form of epilepsy.[3] This effect is believed to be mediated through its action as a serotonin receptor agonist, rather than its antihistaminic properties.[3] Additionally, clemizole has been investigated for its antiviral activity against hepatitis C virus (HCV) and SARS-CoV-2.[18]

Conclusion

Clemizole represents a significant milestone in the history of antihistamine development. Its journey from a widely used treatment for allergies to a candidate for repurposing in modern medicine highlights the evolving landscape of drug discovery. While it has been largely superseded by second and third-generation antihistamines with improved side-effect profiles for allergic conditions, the foundational pharmacological studies of clemizole paved the way for a deeper understanding of histamine receptor biology and the development of more targeted therapies. The ongoing research into its novel activities ensures that the story of clemizole continues to unfold.

References

- 1. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 6. Evidence-based use of antihistamines for treatment of allergic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. researchgate.net [researchgate.net]

- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 12. Some observations on the antihistamine activity in the guinea pig of aliphatic 2,4-diketones, a new class of physiological tissue components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Inhibition of histamine-induced wheal, flare and doppler laser flowmetry during long-term (180 days) of cetirizine 10 mg per day treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Histamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of Clemizole Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties and structural information of clemizole hydrochloride. The data presented is collated from various scientific sources to support research and development activities.

Chemical Properties

The following table summarizes the key quantitative chemical properties of clemizole hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀ClN₃ • HCl | [][2][3] |

| Molecular Weight | 362.30 g/mol | [][2][3][4][5][6][7] |

| Melting Point | 239-241 °C | [8][9] |

| Boiling Point | 506.1°C at 760 mmHg | [] |

| pKa (Strongest Basic) | 7.42 (Predicted) | [5] |

| Solubility | Water: ~2 mg/mL (warmed)[8]DMSO: ≥18.115 mg/mL[6], 10 mg/mL[2][3], ≥3.6 mg/mL[]Ethanol: ~2 mg/mL[2][3]Dimethylformamide (DMF): ~5 mg/mL[2][3]DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL[2][3] |

Chemical Structure

-

IUPAC Name: 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride.[][4]

-

SMILES: Cl.ClC1=CC=C(CN2C(CN3CCCC3)=NC3=CC=CC=C23)C=C1[5]

-

InChI Key: DNFMJYXRIMLMBZ-UHFFFAOYSA-N[][5]

-

InChI: InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H[][4]

Experimental Protocols

Determination of Aqueous Solubility

A common method for determining the solubility of a compound like clemizole hydrochloride is the shake-flask method.

-

Preparation: A supersaturated solution of clemizole hydrochloride is prepared by adding an excess amount of the solid compound to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The suspension is then filtered to remove the undissolved solid, yielding a clear, saturated solution.

-

Quantification: The concentration of clemizole hydrochloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

For sparingly soluble compounds in aqueous buffers, a stock solution is often first prepared in an organic solvent like DMSO.[2] This stock is then diluted with the aqueous buffer of choice.[2] It is noted that aqueous solutions of clemizole hydrochloride are not recommended for storage for more than one day.[2]

Mechanism of Action: H1 Receptor Antagonism

Clemizole hydrochloride is a first-generation antihistamine that functions as an antagonist of the H1 histamine receptor.[][10][11] It competitively binds to the H1 receptor, thereby blocking the action of endogenous histamine.[][11] This action prevents the downstream signaling cascade that leads to allergic symptoms.[11] In addition to its antihistaminic activity, clemizole has been identified as a blocker of the transient receptor potential canonical 5 (TRPC5) channel and shows potential antiviral activity against Hepatitis C virus (HCV) by inhibiting the function of the NS4B protein.[][3][12][13]

References

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Clemizole Hydrochloride | C19H21Cl2N3 | CID 5309446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. raybiotech.com [raybiotech.com]

- 7. GSRS [precision.fda.gov]

- 8. Clemizole hydrochloride CAS#: 1163-36-6 [m.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Clemizole - Wikipedia [en.wikipedia.org]

- 11. Facebook [cancer.gov]

- 12. Clemizole hydrochloride | 1163-36-6 [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

Clemizole's Engagement with the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a first-generation antihistamine, has garnered renewed interest within the scientific community for its potential therapeutic applications beyond its original indication. This technical guide provides an in-depth exploration of the known molecular targets of clemizole within the central nervous system (CNS). Historically recognized for its histamine H1 receptor antagonism, recent research has unveiled a more complex pharmacological profile, implicating serotonergic pathways and transient receptor potential channels. This document summarizes the quantitative binding data, details key experimental methodologies, and visualizes the associated signaling cascades to offer a comprehensive resource for researchers in neuroscience and drug development.

Core CNS Targets of Clemizole

Clemizole's activity in the CNS is primarily attributed to its interaction with three main classes of proteins: histamine receptors, serotonin receptors, and transient receptor potential (TRP) channels. While its antihistaminic properties are well-established, its efficacy in preclinical models of neurological disorders, such as Dravet syndrome, is thought to be mediated by its effects on serotonergic signaling.[1][2][3]

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for clemizole's interaction with its principal CNS targets. This data is crucial for understanding the drug's potency and selectivity.

| Target Receptor | Parameter | Value | Species/System | Reference |

| Histamine H1 Receptor | % Inhibition | 99% | Not Specified | [3] |

| Serotonin 5-HT2A Receptor | % Inhibition (as agonist) | 86% | Not Specified | [3] |

| Serotonin 5-HT2B Receptor | % Inhibition (as agonist) | 83% | Not Specified | [3] |

| Target Channel | Parameter | Value (µM) | Species/System | Reference |

| TRPC5 | IC50 | 1.0 - 1.3 | Not Specified | [4][5] |

| TRPC4β | IC50 | 6.4 | Not Specified | [4] |

| TRPC3 | IC50 | 9.1 | Not Specified | [4] |

| TRPC6 | IC50 | 11.3 | Not Specified | [4] |

Signaling Pathways

Clemizole's interaction with histamine H1 and serotonin 5-HT2 receptors initiates intracellular signaling cascades primarily through the Gq/11 protein pathway. This pathway is pivotal in regulating a multitude of cellular responses.

Gq/11 Signaling Cascade

Upon agonist binding to H1 or 5-HT2 receptors, the associated Gq/11 protein is activated. The α-subunit of Gq/11 then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The identification and characterization of clemizole's CNS targets have been achieved through a combination of in vitro and in vivo experimental approaches. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To quantify the binding affinity of clemizole to specific CNS receptors (e.g., Histamine H1, Serotonin 5-HT2A, 5-HT2B).

General Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]mepyramine for H1 receptors), and varying concentrations of unlabeled clemizole.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of clemizole that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Zebrafish Locomotor Activity Assay

Zebrafish larvae have emerged as a powerful in vivo model for high-throughput screening of compounds affecting CNS activity, particularly for seizure-related phenotypes.[6][7]

Objective: To assess the effect of clemizole on locomotor behavior, often as a proxy for seizure activity.

General Procedure:

-

Animal Preparation: Place individual zebrafish larvae (typically 5-7 days post-fertilization) into the wells of a multi-well plate containing embryo medium.

-

Acclimation: Allow the larvae to acclimate to the testing environment.

-

Drug Administration: Add clemizole at various concentrations to the wells.

-

Behavioral Recording: Record the locomotor activity of the larvae using an automated video tracking system. Key parameters measured include total distance moved, velocity, and instances of high-speed movements indicative of seizure-like behavior.[1]

-

Data Analysis: Compare the locomotor parameters of clemizole-treated larvae to control groups to determine the drug's effect on behavior. A significant reduction in high-speed movements in a seizure model is indicative of anticonvulsant activity.[3]

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and the electrical properties of neurons.

Objective: To characterize the effects of clemizole on ion channels (e.g., TRPC5) and neuronal excitability.

General Procedure:

-

Cell/Tissue Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Recording Configuration: Establish a whole-cell recording configuration by applying a brief pulse of suction to rupture the membrane patch under the pipette tip.

-

Data Acquisition: In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing through the cell's channels in response to voltage steps, both before and after the application of clemizole. In current-clamp mode, inject a known current and measure the resulting changes in membrane potential.

-

Data Analysis: Analyze the recorded currents or voltage changes to determine how clemizole modulates ion channel function and neuronal firing properties.

Conclusion

Clemizole exhibits a multifaceted pharmacological profile within the central nervous system, acting as a potent antagonist at histamine H1 receptors and an agonist at serotonin 5-HT2A and 5-HT2B receptors. Furthermore, it demonstrates inhibitory activity against TRPC5 channels. The anticonvulsant effects observed in preclinical models are likely mediated through its modulation of the serotonergic system. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of clemizole for a range of neurological disorders. A deeper understanding of its interactions with these CNS targets will be instrumental in guiding future drug discovery and development efforts.

References

- 1. adooq.com [adooq.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. pubcompare.ai [pubcompare.ai]

Role of Clemizole in modulating serotonergic pathways

An In-depth Technical Guide on the Role of Clemizole in Modulating Serotonergic Pathways

Introduction

Clemizole is a first-generation H1-antihistamine that has been identified as a potent modulator of serotonergic pathways.[1] Originally developed for its effects on the histamine H1 receptor, recent research has repurposed clemizole, investigating its polypharmacological profile and potential therapeutic applications beyond allergy relief.[1][2] Phenotypic screening studies, particularly in zebrafish models of Dravet syndrome, have revealed its significant antiepileptic activity, which is not mediated by its antihistaminergic properties but rather through its interaction with the serotonin (5-HT) system.[1][3][4] This guide provides a detailed technical overview of clemizole's mechanism of action on serotonergic pathways, targeting researchers and professionals in drug development.

Clemizole's Interaction with Serotonin Receptors

Clemizole's therapeutic effects in neurological models are primarily attributed to its direct interaction with serotonin receptors.[5][6] Radioligand binding assays and functional screens have demonstrated that clemizole has a high affinity for several 5-HT receptor subtypes, most notably the 5-HT₂ family.[1][7]

Binding Profile and Functional Activity

Clemizole's interaction with a wide range of CNS targets has been systematically evaluated. While it is a potent H1 receptor antagonist, its most significant secondary targets are the 5-HT₂ₐ and 5-HT₂ₑ receptors.[1][7] Unlike its antagonistic effect at the histamine receptor, clemizole functions as an agonist at these serotonin receptors.[1][8]

The quantitative data below summarizes the binding affinity and functional activity of clemizole at key serotonergic and histaminergic targets, as determined by radioligand binding assays and functional agonist activity screens.

Table 1: Quantitative Analysis of Clemizole's Binding and Functional Activity

| Target Receptor | Binding Affinity (% Inhibition) | Functional Activity (% Stimulation) |

|---|---|---|

| Serotonin 5-HT₂ₐ | 86% | Significant Agonist Activity |

| Serotonin 5-HT₂ₑ | 83% | Significant Agonist Activity |

| Histamine H₁ | 99% | Antagonist Activity |

Data derived from a comprehensive radioligand binding assay screen against 132 targets and a functional screen against 67 targets.[1][7]

These findings underscore that clemizole's antiepileptic action is likely mediated through serotonergic signaling, a hypothesis supported by the fact that other H1 antagonists do not show similar efficacy in seizure models.[1]

Serotonergic Signaling Pathways Modulated by Clemizole

Clemizole's agonist activity at the 5-HT₂ₐ receptor initiates a well-characterized intracellular signaling cascade. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that couples to Gαq proteins.[9][10]

Upon activation by an agonist like clemizole, the Gαq protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9] The concurrent rise in DAG and intracellular Ca²⁺ activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent modulation of neuronal excitability.[9]

Caption: Agonistic action of Clemizole on the 5-HT₂ₐ receptor signaling pathway.

Key Experimental Protocols

The characterization of clemizole's activity on serotonergic pathways relies on standardized in vitro assays. The following sections detail the methodologies for receptor binding and functional activity assessment.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (clemizole) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity of clemizole for specific serotonin receptor subtypes (e.g., 5-HT₂ₐ).

-

Materials:

-

Cell membranes from a stable cell line expressing the target human receptor (e.g., HEK293-h5-HT₂ₐ).

-

A high-affinity radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ).[11]

-

Test compound (clemizole) in a range of concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control: A high concentration of a known, non-labeled antagonist (e.g., mianserin).

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of clemizole.

-

To each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and either vehicle, a concentration of clemizole, or the non-specific binding control.

-

Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapidly filtering the contents of each well through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of clemizole concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Caption: Standard workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as 5-HT₂ₐ, by detecting the subsequent increase in intracellular calcium.[9]

-

Objective: To determine if clemizole acts as an agonist or antagonist at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

-

Materials:

-

A stable cell line co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive reporter (e.g., a photoprotein like aequorin or a fluorescent dye like Fluo-4).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compound (clemizole) and a known reference agonist (e.g., serotonin).

-

Luminescence or fluorescence plate reader with automated injectors.

-

-

Procedure:

-

Agonist Mode: a. Plate cells in a 96- or 384-well plate and incubate to allow adherence. b. If using a fluorescent dye, load the cells according to the manufacturer's protocol. c. Add serial dilutions of clemizole to the wells. d. Immediately measure the light emission or fluorescence signal over time to capture the kinetic response of calcium mobilization. e. Plot the peak signal against the logarithm of clemizole concentration to determine the EC₅₀ value.

-

Antagonist Mode: a. Following cell plating and dye loading, pre-incubate the cells with serial dilutions of clemizole for a defined period. b. Add a fixed concentration of the reference agonist (serotonin), typically at its EC₈₀, to stimulate the receptor. c. Immediately measure the calcium response. d. Plot the inhibition of the agonist-induced signal against the logarithm of clemizole concentration to determine the IC₅₀ value.

-

Implications for Drug Development

The identification of clemizole's potent modulation of the serotonergic system, particularly its agonist activity at 5-HT₂ receptors, has significant implications for drug development.[12][13]

-

Epilepsy Treatment: Clemizole's efficacy in preclinical models of Dravet syndrome suggests that 5-HT₂ receptor agonists could be a valuable therapeutic strategy for this and other intractable epilepsies.[1][14][15] This has opened a new avenue for repurposing existing drugs with serotonergic activity and for designing novel, selective 5-HT₂ agonists.[8][12]

-

Polypharmacology: Clemizole's complex pharmacological profile, including its effects on histamine, serotonin, and other targets like TRPC5 channels, presents both opportunities and challenges.[2][16] While this polypharmacology may contribute to its therapeutic efficacy, it also necessitates careful evaluation for potential off-target effects and drug-drug interactions.

-

Lead Compound for Optimization: Clemizole serves as a valuable chemical scaffold for the development of new chemical entities.[12] Medicinal chemistry efforts can focus on designing analogues that retain the desired serotonergic activity while minimizing unwanted off-target effects, potentially leading to safer and more effective therapeutics for neurological disorders.[8][12]

Conclusion

Clemizole is a multi-target compound whose antiepileptic properties are mediated by its agonist activity at 5-HT₂ₐ and 5-HT₂ₑ receptors. This serotonergic mechanism represents a departure from its classical designation as an antihistamine and highlights the power of phenotypic screening in uncovering novel therapeutic applications for existing drugs. The detailed understanding of its binding profile, functional activity, and downstream signaling pathways provides a solid foundation for the rational design of next-generation serotonergic modulators for the treatment of epilepsy and other CNS disorders.

References

- 1. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. neuroscience.uga.edu [neuroscience.uga.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. innoprot.com [innoprot.com]

- 10. mdpi.com [mdpi.com]

- 11. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zebrafish studies identify serotonin receptors mediating antiepileptic activity in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Anticonvulsant Properties of Clemizole: A Technical Whitepaper on its Discovery and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a compound historically classified as a first-generation antihistamine, has been repurposed as a potential therapeutic for intractable pediatric epilepsies, most notably Dravet syndrome.[1] This guide provides an in-depth technical overview of the pivotal preclinical research that identified its potent anticonvulsant properties. The discovery, driven by a phenotype-based screening in a genetically modified zebrafish model of Dravet syndrome, has unveiled a novel mechanism of action centered on the serotonergic system, rather than its originally intended histaminergic targets.[2][3] This has subsequently led to the advancement of Clemizole hydrochloride (EPX-100) into clinical trials.[2]

Discovery of Anticonvulsant Properties

The anticonvulsant effects of Clemizole were uncovered through a systematic, phenotype-based screening of 320 FDA-approved compounds.[2][4] This screening was conducted on a zebrafish model carrying a loss-of-function mutation in the scn1Lab gene, the zebrafish homolog of the human SCN1A gene.[4][5] Mutations in SCN1A are the primary cause of Dravet syndrome, a severe and drug-resistant form of epilepsy.[5] The scn1Lab mutant zebrafish recapitulate key phenotypes of the human condition, including spontaneous convulsive behaviors and abnormal electrographic activity, making them a valuable tool for high-throughput drug discovery.[4]

The screening process involved a two-stage approach: a primary behavioral assay to identify compounds that could suppress convulsive movements, followed by a secondary electrophysiological assay to confirm the reduction of seizure-like brain activity.[6][7] Clemizole emerged as a lead candidate from this rigorous screening, demonstrating a significant and reproducible ability to inhibit both behavioral and electrographic seizures in the Dravet syndrome zebrafish model.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of Clemizole and other relevant compounds in the scn1Lab mutant zebrafish model.

| Compound | Concentration (µM) | Exposure Time | Observed Effect on Seizure Behavior (Swim Velocity) | Reference |

| Clemizole | 100 | 90 minutes | Significant suppression of mean swim velocity (≥40% reduction) | [2] |

| Clemizole | 300 | 30 minutes | Significant suppression of mean swim velocity (≥40% reduction) | [2] |

| Clemizole | 400 | 30 minutes | Significant suppression of mean swim velocity (≥40% reduction) | [2] |

Table 1: Dose-dependent effects of Clemizole on convulsive seizure behavior in scn1Lab mutant zebrafish.

| Compound | Concentration (mM) | Exposure Time | Observed Effect on Ictal-like Event Frequency | Animal Model | Reference |

| Clemizole | 1 | 45 minutes | 80% decrease | stxbp1b mutant zebrafish | [3][8] |

| Trazodone | 1 | 45 minutes | 83% decrease | stxbp1b mutant zebrafish | [3][8] |

Table 2: Efficacy of Clemizole and Trazodone in reducing electrographic seizure frequency in a zebrafish model of STXBP1-related disorders.

Experimental Protocols

Phenotypic Screening: Behavioral Assay (Locomotion Tracking)

This protocol outlines the high-throughput behavioral screening used to identify compounds that suppress convulsive seizures in scn1Lab mutant zebrafish larvae.

-

Animal Model: 5 days post-fertilization (dpf) scn1Lab mutant zebrafish larvae, identifiable by their darker pigmentation compared to wild-type siblings.[6][7]

-

Assay Setup:

-

Data Acquisition:

-

A baseline recording of larval movement is captured for 10 minutes using automated locomotion tracking software (EthoVision XT). High-velocity movements (≥20-28 mm/s) are correlated with convulsive seizure-like behavior.[6][9]

-

Test compounds, such as Clemizole, are added to the wells at various concentrations.

-

Following a specific exposure time (e.g., 30 or 90 minutes), a second 10-minute recording is performed.[2]

-

-

Endpoint: A compound is considered a positive hit if it produces a statistically significant reduction in mean swim velocity (e.g., ≥40% from baseline) without inducing toxicity.[2]

Electrophysiological Seizure Confirmation Assay

This protocol details the method for recording local field potentials (LFPs) to confirm the anticonvulsant effects of compounds identified in the behavioral screen.

-

Animal Preparation:

-

LFP Recording:

-

A glass microelectrode (3-7 MΩ resistance) filled with 2 M NaCl is inserted into the midbrain (optic tectum) under microscopic guidance.[1][10][11]

-

A baseline recording of brain activity is acquired for a set period (e.g., 15 minutes) to determine the frequency of spontaneous ictal-like events.[1][3]

-

The test compound is bath-applied by adding it to the recording solution.

-

Recording continues for a defined duration (e.g., 45-60 minutes) to assess the change in seizure frequency.[1][3]

-

-

Data Analysis: The frequency of epileptiform discharges (ictal-like events) before and after drug application is quantified and compared to determine the compound's efficacy in suppressing electrographic seizures.[1]

Mandatory Visualizations

Caption: Workflow for the phenotype-based discovery of Clemizole's anticonvulsant properties.

Caption: Proposed serotonergic signaling pathway for Clemizole's anticonvulsant effect.

Conclusion

The identification of Clemizole's anticonvulsant properties represents a significant success for phenotype-based drug repurposing. The use of the scn1Lab zebrafish model facilitated a high-throughput screen that was not feasible in traditional rodent models, leading to the discovery of a novel therapeutic avenue for Dravet syndrome.[4] The subsequent elucidation of its serotonergic mechanism of action has not only provided a strong rationale for its clinical development but has also highlighted the potential of modulating serotonin signaling as a broader strategy for treating intractable epilepsies.[5][10] This work underscores the power of combining robust genetic animal models with innovative screening platforms to accelerate the translation of basic research into promising clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. cureepilepsy.org [cureepilepsy.org]

- 4. youtube.com [youtube.com]

- 5. Optimisation of Embryonic and Larval ECG Measurement in Zebrafish for Quantifying the Effect of QT Prolonging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Testing of putative antiseizure drugs in a preclinical Dravet syndrome zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epilepsygenetics.blog [epilepsygenetics.blog]

- 9. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Electrographic Signatures Generated by Mechanistically-Diverse Seizurogenic Compounds in the Larval Zebrafish Brain | eNeuro [eneuro.org]

- 11. Differential Electrographic Signatures Generated by Mechanistically-Diverse Seizurogenic Compounds in the Larval Zebrafish Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forebrain Electrophysiological Recording in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Non-Serotonergic Landscape of Clemizole: A Technical Guide

For Immediate Release

Shanghai, China – November 10, 2025 – Long recognized for its antihistaminic properties and more recently for its activity at serotonin receptors, the benzimidazole derivative Clemizole is emerging as a compound with a diverse pharmacological profile. This in-depth technical guide delves into the molecular targets of Clemizole beyond the serotonergic system, providing researchers, scientists, and drug development professionals with a comprehensive overview of its polypharmacology. The following report details its interactions with key proteins, presents quantitative binding data, outlines experimental methodologies, and visualizes the associated cellular pathways and workflows.

Key Non-Serotonergic Molecular Targets

Clemizole has been demonstrated to interact with a range of proteins, playing significant roles in virology, ion channel modulation, and lipid metabolism. The primary non-serotonergic targets identified are the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B), the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5), cardiac potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel, and its foundational target, the histamine H1 receptor. Emerging evidence also suggests an influence on hepatocellular lipid metabolism.

Quantitative Analysis of Clemizole's Binding Affinities

To facilitate a comparative analysis of Clemizole's potency at its various non-serotonergic targets, the following table summarizes the available quantitative data from in vitro studies.

| Target | Parameter | Value | Species/System | Reference |

| HCV NS4B | EC₅₀ (Replication) | ~8 µM | Human hepatoma cells (Huh7.5) | [1] |

| IC₅₀ (RNA Binding) | ~24 ± 1 nM | In vitro | [2] | |

| Kd (RNA Binding) | ~3.4 nM | In vitro | [2] | |

| TRPC5 | IC₅₀ | 1.0 - 1.3 µM | HEK293 cells | [][4][5] |

| TRPC4β | IC₅₀ | 6.4 µM | HEK293 cells | [][5] |

| TRPC3 | IC₅₀ | 9.1 µM | HEK293 cells | [][5] |

| TRPC6 | IC₅₀ | 11.3 µM | HEK293 cells | [][5] |

| hERG Channel | IC₅₀ | 0.07 µM (70 nM) | HEK293 cells | [6][7] |

| Histamine H1 Receptor | % Inhibition | 99% | Radioligand binding assay | [1][8] |

Signaling Pathways and Mechanisms of Action

Clemizole's engagement with these targets initiates distinct signaling cascades and functional outcomes.

Inhibition of HCV Replication via NS4B

Clemizole directly interferes with the HCV replication machinery by inhibiting the RNA binding activity of the viral non-structural protein 4B (NS4B).[1][2] This protein is essential for the formation of the membranous web, the site of viral RNA replication. By disrupting the NS4B-RNA interaction, Clemizole effectively halts the viral life cycle.

Modulation of TRPC5 Ion Channels

Clemizole acts as a potent inhibitor of TRPC5, a non-selective cation channel.[][5] This inhibition is thought to occur through direct binding to the channel, stabilizing it in a non-conductive state.[9] Given the role of TRPC5 in various neurological processes, this activity may contribute to some of Clemizole's observed pharmacological effects.

Interaction with Cardiac hERG Channels

A significant off-target activity of Clemizole is the blockade of the hERG potassium channel.[6][7] This channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias. This interaction underscores the importance of comprehensive safety profiling in drug development.

Influence on Lipid Metabolism

Preliminary evidence suggests that Clemizole may alter lipid metabolism in hepatocytes. While the precise molecular mechanism is still under investigation, it is hypothesized that Clemizole may interact with proteins associated with lipid droplets, such as those from the perilipin family.[10][11][12] These proteins are key regulators of lipolysis, the breakdown of stored fats. Further research is needed to elucidate the direct targets and functional consequences of Clemizole in this pathway.

Experimental Protocols

Microfluidic Affinity Analysis for HCV NS4B-RNA Binding

This assay was pivotal in identifying Clemizole as an inhibitor of the NS4B-RNA interaction.[2]

Objective: To measure the binding affinity of HCV NS4B to its target RNA and screen for small molecule inhibitors.

Methodology:

-

Device Preparation: A microfluidic device with features for surface patterning, protein capture, and fluorescence-based detection is utilized.

-

Surface Functionalization: The device surface is patterned with anti-GFP antibodies.

-

Protein Immobilization: A fusion protein of NS4B and Green Fluorescent Protein (GFP) is introduced and captured by the anti-GFP antibodies.

-

RNA Binding: A fluorescently labeled RNA probe corresponding to the 3' terminus of the negative-strand HCV RNA is flowed through the device, and its binding to the immobilized NS4B is measured by fluorescence intensity.

-

Inhibitor Screening: Compounds, such as Clemizole, are introduced along with the RNA probe to assess their ability to inhibit the NS4B-RNA interaction, quantified by a reduction in fluorescence.

-

Data Analysis: The dissociation constant (Kd) for the protein-RNA interaction and the IC₅₀ for inhibitors are calculated from the fluorescence data.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis

This technique is the gold standard for studying the effects of compounds on ion channel function.[5][6]

Objective: To characterize the inhibitory effect of Clemizole on TRPC5 and hERG ion channels.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the ion channel of interest (e.g., TRPC5 or hERG) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution that mimics the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm).

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

-

Drug Application: Clemizole is applied to the bath solution at various concentrations, and the resulting changes in ion channel currents are recorded.

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ of Clemizole for the specific ion channel.

Radioligand Binding Assay for Histamine H1 Receptor

This assay is used to determine the binding affinity of a ligand to its receptor.[1][8]

Objective: To quantify the binding of Clemizole to the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor are isolated.

-

Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine) that specifically binds to the H1 receptor.

-

Competition Binding: Increasing concentrations of a competing unlabeled ligand (Clemizole) are added to displace the radioligand.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the competing ligand to determine the Ki value.

Investigation of Hepatocellular Lipid Accumulation

Fluorescent staining with lipophilic dyes is a common method to visualize and quantify intracellular lipid droplets.

Objective: To assess the effect of Clemizole on lipid accumulation in hepatocytes.

Methodology:

-

Cell Culture and Treatment: Hepatocytes (e.g., HepG2 cells) are cultured and treated with Clemizole at various concentrations for a defined period. Oleic acid can be used as a positive control to induce lipid droplet formation.

-

Staining: The cells are stained with a lipophilic dye such as BODIPY 493/503, which specifically accumulates in neutral lipids within lipid droplets and exhibits strong fluorescence.

-

Imaging: The stained cells are visualized using fluorescence microscopy to observe changes in the number and size of lipid droplets.

-

Quantification: The fluorescence intensity can be quantified using a fluorescence plate reader or flow cytometry to measure the overall lipid content.

Conclusion

Clemizole's pharmacological profile extends well beyond its initial classification as an antihistamine. Its potent inhibitory effects on the HCV NS4B protein and TRPC5 ion channels present exciting opportunities for therapeutic development in virology and neurology. However, its significant off-target activity at the hERG channel highlights the critical need for careful safety and toxicity assessments. The emerging evidence of its role in lipid metabolism opens new avenues for research into its broader metabolic effects. This technical guide provides a foundational understanding of Clemizole's non-serotonergic targets, empowering further investigation into its therapeutic potential and underlying mechanisms of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 5. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 8. neuroscience.uga.edu [neuroscience.uga.edu]

- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The central role of perilipin a in lipid metabolism and adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of perilipin 2 expression reduces pro-inflammatory gene expression and increases lipid droplet size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Locomotion Tracking Assays of Clemizole Effects in Zebrafish

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing locomotion tracking assays in zebrafish larvae to evaluate the effects of Clemizole, a compound identified as a potential anti-seizure therapeutic. The zebrafish model, particularly the scn1Lab mutant which recapitulates key features of Dravet syndrome, has proven to be a valuable tool for medium-throughput screening of potential therapeutics.[1][2]

Introduction

Dravet syndrome is a severe form of pediatric epilepsy often caused by mutations in the SCN1A gene.[3][4] Zebrafish with mutations in the orthologous scn1Lab gene exhibit spontaneous seizures and convulsive behaviors, making them an effective model for studying this disorder and for drug discovery.[1][3] Locomotion tracking assays are a key component of this research, as the seizure-like events in these larvae manifest as high-velocity, erratic swimming patterns.[1] Clemizole, initially developed as an antihistamine, was identified in a zebrafish screen as a potent suppressor of these seizure-like behaviors.[1][5] Subsequent research has indicated that its anti-epileptic properties are likely mediated through the serotonin signaling pathway, specifically via 5-HT2B receptors.[6][7]

Experimental Protocols

Zebrafish Husbandry and Larvae Selection

-

Animal Model: scn1Lab mutant zebrafish larvae and their wild-type siblings are used. These mutants exhibit spontaneous convulsive behaviors starting around 4 days post-fertilization (dpf).[8]

-

Rearing Conditions: Zebrafish are raised in a controlled environment with a 14:10 hour light/dark cycle at 28°C.

-

Larvae Selection: For locomotion assays, larvae at 5-7 dpf are typically used, as the seizure phenotype is robust at this stage.

Clemizole Preparation and Administration

-

Stock Solution: Prepare a stock solution of Clemizole hydrochloride in distilled water or DMSO.

-

Working Solution: Dilute the stock solution in embryo medium to the desired final concentrations. It is crucial to have a vehicle control (embryo medium with the same concentration of DMSO, if used) in all experiments.

-

Administration: Larvae are individually placed in 96-well plates containing the Clemizole working solution or vehicle control.

Locomotion Tracking Assay

This protocol is adapted from established methods for high-throughput behavioral screening in zebrafish.[9]

-

Apparatus: An automated video tracking system (e.g., EthoVision XT, Noldus Information Technology) equipped with a high-speed camera is used to monitor the movement of individual larvae in a 96-well plate.

-

Acclimation: After transferring individual larvae to the wells of a 96-well plate containing embryo medium, allow them to acclimate for a period of 10-20 minutes.

-

Baseline Recording: Record the spontaneous swimming activity of the larvae for a baseline period, typically 10-30 minutes.

-

Drug Exposure: Following the baseline recording, carefully remove a portion of the embryo medium from each well and replace it with the same volume of the Clemizole working solution or vehicle control.

-

Post-Treatment Recording: Immediately after drug administration, record the larval movement for another 10-30 minutes.

-

Data Analysis: The tracking software analyzes the recorded videos to extract various locomotor parameters, with the primary endpoint being the total distance moved or average velocity. A significant reduction in the high-velocity movements of the scn1Lab mutants is indicative of a potential anti-seizure effect. A threshold for high-velocity movement is often set at ≥ 20 mm/sec to define paroxysmal seizure-like convulsions.[8]

Data Presentation

The following tables summarize the expected quantitative outcomes from locomotion tracking assays with Clemizole based on published findings.

Table 1: Effect of Clemizole on Locomotor Activity in scn1Lab Mutant Zebrafish

| Treatment Group | Concentration (µM) | Mean Velocity (mm/sec) | Percentage Reduction in High-Velocity Movements |

| scn1Lab (Untreated) | 0 | 0.81 ± 0.05 | 0% |

| scn1Lab + Clemizole | 50 | Not specified, but effective | Significant reduction |

| scn1Lab + Clemizole | 100 | Not specified, but effective | Significant reduction |

| Wild-Type (Untreated) | 0 | 0.62 ± 0.07 | N/A |

Note: The values are representative based on descriptions in the literature.[8] The primary outcome is a significant reduction in the characteristic high-velocity movements of the mutant larvae.

Table 2: Pharmacological Profile of scn1Lab Zebrafish Mutants in Locomotion Assays

| Compound | Concentration (µM) | Effect on Seizure Behavior |

| Diazepam | 250 | Suppression |

| Stiripentol | 250 | Suppression |

| Lamotrigine | 250 | No significant suppression |

| Clemizole | 250 | Suppression |

This table demonstrates the pharmacological validity of the model, as it responds to known anti-epileptic drugs used in Dravet syndrome in a manner consistent with clinical observations.[3]

Visualizations

Experimental Workflow

References

- 1. epilepsygenetics.blog [epilepsygenetics.blog]

- 2. researchgate.net [researchgate.net]

- 3. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome | Semantic Scholar [semanticscholar.org]

- 5. dravetfoundation.org [dravetfoundation.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet Syndrome treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes: Clemizole as an Inhibitor of In Vitro HCV Replication

Introduction

Hepatitis C Virus (HCV) is a single-stranded RNA virus and a major cause of chronic liver disease worldwide. The HCV genome encodes a single polyprotein that is processed into ten individual proteins, including structural and non-structural (NS) proteins. The NS proteins are essential for viral replication, with NS4B playing a crucial role in forming the "membranous web," the site of HCV RNA replication.[1][2] NS4B also specifically binds to the 3' terminus of the negative strand of the viral genome, a function critical for the replication process.[1]

Mechanism of Action of Clemizole

Clemizole, a former H1 histamine receptor antagonist, has been identified as a direct inhibitor of HCV replication.[1][3][4] Its mechanism of action is independent of its antihistaminic properties. Through high-throughput screening, Clemizole was found to inhibit the binding of the HCV NS4B protein to viral RNA.[1][5] By disrupting this interaction, Clemizole effectively suppresses HCV RNA replication within the host cell.[1] This specific targeting of a viral protein function makes Clemizole a valuable tool for studying the HCV life cycle and a potential candidate for antiviral therapy development.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy, inhibitory concentration, and cytotoxicity of Clemizole in HCV replication assays.

Table 1: In Vitro Efficacy and Cytotoxicity of Clemizole against HCV

| Parameter | HCV Genotype | Cell Line | Value | Reference |

| EC50 | Genotype 2a | Huh7.5 | ~8 µM | [1][4][5] |

| EC50 | Genotype 1b | Huh7 | 24 ± 6 µM | [4] |

| CC50 | Not Applicable | Huh7.5 | 35 - 40 µM | [1][4] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture.

Table 2: In Vitro Inhibition of NS4B-RNA Binding by Clemizole

| Parameter | Description | Value | Reference |

| IC50 | Inhibition of NS4B binding to HCV RNA | ~24 ± 1 nM | [1] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme or biochemical function.

Detailed Experimental Protocols

These protocols are generalized from standard methodologies cited in the literature.[1][4][6][7] Researchers should optimize these protocols for their specific cell lines, replicon constructs, and laboratory conditions.

Protocol 1: HCV Luciferase Reporter Replicon Assay

This assay quantifies HCV replication by measuring the activity of a luciferase reporter gene engineered into the HCV replicon. A decrease in luciferase activity in the presence of a compound indicates inhibition of viral replication.

Materials:

-

Huh-7 cells or a highly permissive subclone (e.g., Huh7.5).[8]

-

HCV subgenomic replicon encoding a luciferase reporter (e.g., genotype 1b or 2a).[7][9]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

-

Clemizole hydrochloride.

-

DMSO (vehicle control).

-

96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Huh7.5 cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of Clemizole in DMEM. The final concentrations should bracket the expected EC₅₀ (e.g., 0.1 µM to 50 µM).[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment: Remove the old media from the cells and add the media containing the diluted Clemizole or DMSO control.

-

Replicon Transfection: Transfect the cells with the in vitro transcribed HCV luciferase reporter replicon RNA using a suitable transfection reagent (e.g., electroporation or lipid-based reagent). Note: For stable replicon cell lines, this step is omitted.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[1][4]

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings of treated wells to the DMSO control wells.

-

Plot the normalized values against the logarithm of the Clemizole concentration and fit a dose-response curve to calculate the EC₅₀ value.

-

Protocol 2: Cell Viability (Cytotoxicity) Assay

This assay is performed in parallel with the replication assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Materials:

-

Cells and compound dilutions prepared as in Protocol 1.

-

Cell viability reagent (e.g., alamarBlue™ or CellTiter-Glo®).[1]

-

96-well plate reader (fluorometer or luminometer).

Procedure:

-

Prepare and treat a 96-well plate with cells and compound dilutions identical to the replication assay plate.

-

Incubate for 72 hours.[1]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the fluorescence or luminescence.

-

Data Analysis: Normalize the readings to the DMSO control and plot a dose-response curve to determine the CC₅₀.

Protocol 3: Colony Formation Assay for Resistance Studies

This assay assesses the ability of HCV replicons to establish resistance to an antiviral compound over time.

Materials:

-

Huh-7 cells.

-

HCV subgenomic replicon containing a selectable marker (e.g., neomycin resistance gene, neo).[10]

-

G418 (Neomycin).

-

Clemizole hydrochloride.

-

6-well or 10-cm culture dishes.

-

Crystal Violet staining solution.

Procedure:

-

Electroporation: Electroporate Huh-7 cells with the HCV replicon RNA.[4]

-

Plating: Plate the electroporated cells in media containing a selective agent (G418) and varying concentrations of Clemizole or DMSO control.[4]

-

Selection: Culture the cells for 3-4 weeks, replacing the media with fresh G418 and Clemizole every 3-4 days.[4][10]

-

Staining: After the selection period, wash the plates with PBS, fix the cells with methanol or formaldehyde, and stain the resulting cell colonies with Crystal Violet.[4][11]

-

Analysis: Count the number of colonies in each dish. A higher number of colonies in Clemizole-treated wells compared to controls indicates the emergence of drug-resistant mutants.[4] The frequency of resistance can be calculated by dividing the number of colonies by the number of input cells.[4]

Experimental Workflow Visualization

References

- 1. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. New approach, old drug show promise against hepatitis C, Stanford research shows [med.stanford.edu]

- 4. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]